6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine
Description
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine (C₁₀H₁₁ClN₄O) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core. Key structural elements include:
- Position 1: A tetrahydro-2H-pyran-2-yl (THP) group, commonly used as a protecting group in synthesis to enhance solubility and stability .
- Position 5: A methyl substituent, which may influence steric and electronic properties.
This compound is primarily utilized in medicinal chemistry as a scaffold for kinase inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
6-chloro-5-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-10(12)15-11-8(14-7)6-13-16(11)9-4-2-3-5-17-9/h6,9H,2-5H2,1H3 |
InChI Key |
NJJDSNNZGAATLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=NN2C3CCCCO3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the chloro, methyl, and tetrahydro-2H-pyran-2-yl substituents. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Substituents: The chloro and methyl groups can be introduced via halogenation and alkylation reactions, respectively. The tetrahydro-2H-pyran-2-yl group can be added through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 undergoes nucleophilic substitution due to its electrophilic nature, enabling functionalization with various nucleophiles.
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the adjacent pyrazine ring.
Electrophilic Aromatic Substitution
The pyrazine ring participates in electrophilic substitutions, primarily at electron-rich positions (e.g., position 3 or 7).
Key Limitation : The THP group at position 1 sterically hinders electrophilic attack at adjacent positions.
Coupling Reactions
The chloro group facilitates cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Catalyst/Base | Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Arylboronic acids | 6-Aryl derivatives | 60–80% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Amines | 6-Amino-aryl hybrids | 50–70% |
Applications : Coupled products exhibit enhanced SHP2 phosphatase inhibition, relevant in oncology .
Deprotection of the THP Group
The THP group is cleaved under acidic conditions to yield the free NH-pyrazolo[3,4-b]pyrazine.
| Acid | Conditions | Product | Yield |
|---|---|---|---|
| HCl (conc.) | MeOH, reflux, 2 h | 1H-pyrazolo[3,4-b]pyrazine | 90% |
| TFA | DCM, RT, 1 h | Same as above | 85% |
Post-Deprotection Reactivity : The exposed NH group enables further alkylation or acylation .
Ring Functionalization via Cycloaddition
The pyrazine ring participates in [3+2] cycloadditions with nitrile oxides to form fused isoxazoline derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetonitrile oxide | Toluene, 110°C, 8 h | Pyrazolo[3,4-b]pyrazine-isoxazoline hybrid | 45% |
Utility : Expands structural diversity for kinase inhibitor libraries .
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 250°C, releasing HCl (TGA data).
-
Photolytic Reactivity : UV irradiation (254 nm) induces C–Cl bond cleavage, forming a radical intermediate.
Comparative Reactivity with Analogues
Scientific Research Applications
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.
Comparison with Similar Compounds
Structural Analogs
a. Pyrazolo[3,4-b]pyrazine Derivatives
- 3-(2-Chlorophenyl)-6-(2,4-difluorophenoxy)-1H-pyrazolo[3,4-b]pyrazine (25): Features a chlorophenyl group and difluorophenoxy substituent, enhancing π-π stacking and halogen bonding interactions. The absence of the THP group reduces steric hindrance but may decrease solubility .
b. Heterocyclic Core Variations
- Indazoles : Compared to pyrazolo[3,4-b]pyrazines, indazoles generally exhibit lower aqueous solubility (<0.001 mg/mL at pH 7.4) and higher lipophilicity (LogD >3). The pyrazolo[3,4-b]pyrazine scaffold offers improved solubility (e.g., LogD 2.0–2.7) while maintaining kinase inhibitory activity .
- Quinoxaline and [1,2,5]Oxadiazolo[3,4-b]pyrazine Derivatives: These exhibit stronger electron-withdrawing effects and redshifted absorption spectra compared to pyrazolo[3,4-b]pyrazines, making them superior for optoelectronic applications .
Physicochemical Properties
| Compound | LogD | Solubility (pH 7.4) | Key Substituents |
|---|---|---|---|
| Target Compound | ~2.5* | Moderate | THP, Cl, Me |
| Indazole Derivatives | >3.0 | <0.001 mg/mL | Arylsulfonamide, halogen |
| 1H-Pyrazolo[3,4-b]pyrazin-3-amines (14g) | 2.0–2.7 | >0.01 mg/mL | NH₂, aryl |
| Quinoxaline Derivatives | N/A | Low (organic media) | Strong electron-withdrawing groups |
*Estimated based on similar pyrazolo[3,4-b]pyrazines .
Biological Activity
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview based on diverse sources.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 232.69 g/mol. The compound features a chloro group at the 6th position and a methyl group at the 5th position of the pyrazolo ring.
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors, often utilizing various catalytic methods to achieve high yields and purity levels.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. For instance, it has been noted for its potential as an inhibitor of phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against several enzyme targets:
- PDE4 Inhibition : Studies have shown that derivatives of pyrazolo compounds can inhibit PDE4 with varying potency. For example, a related compound demonstrated an IC50 value of 0.36 µM against CDK2, suggesting that similar derivatives may exhibit comparable activities in inhibiting PDEs .
- Antiproliferative Effects : In vitro assays have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as HeLa and HCT116. These findings suggest potential applications in cancer therapeutics .
Case Studies
- Anticancer Activity : A study focused on pyrazolo compounds indicated that certain derivatives showed significant cytotoxicity against human tumor cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazolo ring could enhance biological activity .
- Neuroprotective Effects : Another case study explored the neuroprotective properties of related compounds against neurodegenerative diseases like Alzheimer's. The multitarget-directed ligands exhibited potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic benefits .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | PDE Inhibitor | TBD | PDE4 |
| Related Compound A | Antiproliferative | 0.36 | CDK2 |
| Related Compound B | Neuroprotective | 0.08 | AChE |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine?
- Methodology : A two-step approach is commonly employed:
Suzuki Coupling : React 3,5-dichloro-pyrazine-2-carbaldehyde with a boronic acid ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) under palladium catalysis to achieve regioselective coupling.
Cyclization : Treat the intermediate with hydrazine under microwave irradiation to form the pyrazolo[3,4-b]pyrazine core. The tetrahydro-2H-pyran-2-yl (THP) protecting group is introduced via nucleophilic substitution .
- Key Considerations : Monitor reaction selectivity using HPLC or TLC to avoid regioisomeric byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles .
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., THP group signals at δ ~1.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error.
Q. What are the primary research applications of this compound?
- Pharmaceutical Development : Acts as a hinge-binding motif in kinase inhibitors (e.g., SGK1 inhibitors) due to its planar pyrazine ring, which enhances solubility and reduces lipophilicity compared to indazole analogs .
- Agrochemical Research : Serves as an intermediate in pesticide synthesis, leveraging its nitrogen-rich heterocyclic core for bioactivity .
Advanced Research Questions
Q. How do substituents on the pyrazolo[3,4-b]pyrazine scaffold influence kinase inhibition potency?
- Structure-Activity Relationship (SAR) Insights :
- 3-Amino Group : Enhances affinity by forming a hydrogen bond with kinase hinge regions (e.g., SGK1). Removal reduces activity by >100-fold (IC increases from <15 nM to ~3–5 µM) .
- THP Group : Improves metabolic stability by shielding reactive sites. Replacements with smaller groups (e.g., methyl) reduce half-life in hepatic microsomes.
Q. What computational strategies are effective for predicting conformational stability of this compound?
- Approaches :
- Semiempirical Calculations (PM6) : Predict boat conformations in dihydropyridine intermediates and planarity of the pyrazole ring, which correlate with crystallographic data .
- Molecular Dynamics (MD) : Simulate interactions with kinase ATP-binding pockets to identify critical π-π stacking and hydrogen-bonding interactions.
- Validation : Cross-reference computational results with experimental crystallography (e.g., CCDC deposition codes from studies like ).
Q. How can crystallographic challenges (e.g., twinning) be addressed during structure determination?
- Solutions :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption effects.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. Validate with R < 0.05 and CC > 90% .
- Case Study : For pyrazolo[3,4-b]pyrazine derivatives, anisotropic displacement parameters (ADPs) must be refined for non-H atoms to resolve disorder in the THP group .
Q. What safety protocols are critical when handling reactive intermediates in its synthesis?
- Risk Mitigation :
- Hydrazine Handling : Use closed systems under inert gas (N) to prevent explosive side reactions.
- THP Deprotection : Avoid acidic conditions (e.g., HCl/THF) without proper PPE (gloves, face shield) due to exothermic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
